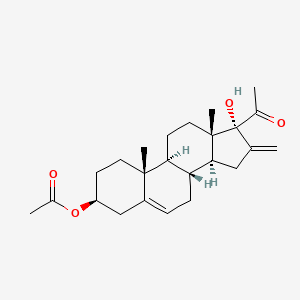

16-Methylene-17alpha-hydroxypregnenolone 3-acetate

描述

属性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14-12-21-19-7-6-17-13-18(28-16(3)26)8-10-22(17,4)20(19)9-11-23(21,5)24(14,27)15(2)25/h6,18-21,27H,1,7-13H2,2-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJUKIHKTIFJBL-IWMXCVPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methylene-17alpha-hydroxypregnenolone 3-acetate typically involves multiple steps starting from pregnenolone. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the pregnenolone molecule.

Methylenation: Introduction of a methylene group at the 16th position.

Acetylation: Acetylation of the hydroxyl group at the 3rd position to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions for each step to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control.

化学反应分析

Types of Reactions

16-Methylene-17alpha-hydroxypregnenolone 3-acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

Oxidation: Formation of 16-Methylene-17alpha-hydroxy-5-pregnen-20-one.

Reduction: Formation of 16-Methylene-17alpha-hydroxy-5-pregnen-20-ol.

Substitution: Formation of various derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1. Hormonal Contraceptives

The compound is primarily utilized in the development of hormonal contraceptives. Its structural modifications allow it to function effectively as a progestin, mimicking the action of natural progesterone. This enables it to prevent ovulation and regulate menstrual cycles, which is critical in contraceptive formulations .

2. Treatment of Menstrual Disorders

In addition to its contraceptive uses, 16-Methylene-17alpha-hydroxypregnenolone 3-acetate is explored for treating various menstrual disorders. Its progestational effects can help manage conditions such as dysmenorrhea and premenstrual syndrome (PMS) by stabilizing hormonal fluctuations .

3. Hormone Replacement Therapy

The compound has potential applications in hormone replacement therapy (HRT) for menopausal women. By supplementing the body's natural hormones, it can alleviate symptoms associated with menopause, such as hot flashes and mood swings .

Research Applications

1. Progestin Development

Research has shown that modifications to the structure of this compound can lead to the development of new progestins with improved pharmacological profiles. For instance, derivatives like Melengestrol acetate have been synthesized, highlighting the compound's versatility in medicinal chemistry .

2. Studies on Hormonal Activity

The compound has been studied extensively for its hormonal activities, particularly its binding affinity to progesterone receptors. This research is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications .

Case Studies

1. Clinical Trials on Contraceptive Efficacy

Several clinical trials have evaluated the efficacy of contraceptives containing this compound. These studies typically assess parameters such as cycle control, side effects, and overall satisfaction among users. Results indicate high efficacy rates comparable to existing contraceptive methods .

2. Hormonal Regulation in PCOS

A study investigating the role of hormones in polycystic ovary syndrome (PCOS) found correlations between levels of 17-hydroxypregnenolone and metabolic parameters in women with different phenotypes of PCOS. This research underscores the importance of understanding how compounds like this compound can influence hormonal balance and metabolic health .

作用机制

The mechanism of action of 16-Methylene-17alpha-hydroxypregnenolone 3-acetate involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play roles in inflammation, immune response, and electrolyte balance .

相似化合物的比较

Structural and Functional Group Differences

The compound’s uniqueness lies in its C16 methylene and C17 hydroxyl groups, distinguishing it from other pregnenolone derivatives. Below is a comparative analysis with key analogs:

Key Observations:

- Steroid Backbone vs. Fatty Acid Derivatives: Unlike fatty acid esters (e.g., methyl heptadecanoate), this compound retains the cyclopentanophenanthrene core of pregnenolone, making it relevant to steroid hormone pathways .

Pharmacological and Industrial Relevance

- 16-Dehydropregnenolone Acetate: Used as a laboratory reagent in steroid synthesis due to its Δ¹⁶ double bond, which facilitates downstream modifications .

生物活性

16-Methylene-17alpha-hydroxypregnenolone 3-acetate is a synthetic steroid compound that has garnered interest for its potential biological activities, particularly in the context of hormone modulation and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a derivative of pregnenolone, characterized by a methylene group at the 16 position and an acetate group at the 3 position. Its molecular formula is , with a molecular weight of approximately 346.48 g/mol. The compound's structure allows it to interact with steroid hormone receptors, influencing various biological pathways.

The primary mechanism of action for this compound involves its interaction with steroid hormone receptors, particularly the androgen receptor (AR) and glucocorticoid receptor (GR). This interaction can modulate gene expression related to growth, metabolism, and immune response. Research indicates that this compound may exhibit both progestational and antiandrogenic activities, making it a candidate for further therapeutic exploration in conditions such as hormone-sensitive cancers.

Hormonal Modulation

Studies have shown that this compound can influence the levels of various steroid hormones. Its ability to act as an agonist or antagonist at steroid receptors suggests potential applications in hormone replacement therapies and contraception.

Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties through its ability to inhibit tumor growth by modulating androgen signaling pathways. For instance, in vitro studies have demonstrated that it can reduce the proliferation of prostate cancer cell lines by interfering with AR signaling.

Data Tables

Case Studies

- Prostate Cancer Treatment : A study involving the administration of this compound in xenograft models showed significant reduction in tumor size compared to control groups. The mechanism was attributed to downregulation of AR expression and interference with downstream signaling pathways.

- Contraceptive Research : In a clinical trial assessing the contraceptive efficacy of compounds similar to this compound, results indicated high progestational potency with minimal side effects, suggesting its potential as a low-dose contraceptive agent.

常见问题

Basic Research Questions

Q. What are the critical stereochemical considerations when synthesizing 16-Methylene-17alpha-hydroxypregnenolone 3-acetate?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the 16-methylene and 17α-hydroxyl positions. Epoxidation and acetylation steps must avoid racemization, which can be monitored using chiral HPLC or X-ray crystallography. Functional group compatibility (e.g., acetate stability during oxidation) should be validated via intermediate characterization (e.g., NMR, FT-IR). Similar protocols for structurally related steroids, such as 16α,17α-epoxypregnenolone acetate, highlight the importance of protecting groups and regioselective catalysts .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF) provides high-resolution separation and accurate mass identification, validated for similar 3-acetate derivatives (intraday precision ≤5%, linearity R² ≥0.98) . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile intermediates, as demonstrated in capsidiol 3-acetate profiling .

Q. How does this compound participate in plant defense mechanisms?

- Methodological Answer : In Nicotiana benthamiana, related 3-acetate compounds (e.g., capsidiol 3-acetate) are synthesized via sesquiterpene synthases (NbTPS1) and hydroxylases (NbEAH). Silencing these genes via virus-induced gene silencing (VIGS) reduces phytoalexin production, confirming their role. RT-qPCR and transient expression assays (e.g., agro-infiltration) are used to validate pathway components .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between fungal pathogens and plant hosts?

- Methodological Answer : In Botrytis cinerea, capsidiol 3-acetate induces promoter activity of detoxification genes (e.g., Bccpdh), tracked via GFP reporters and luciferase assays. However, fungal metabolism produces oxidized derivatives distinct from plant pathways, identified using LC-MS and stable isotope tracing . Contrastingly, plants utilize cytochrome P450s (e.g., NbEAH) localized in the endoplasmic reticulum for hydroxylation, confirmed via subcellular localization assays with fluorescent markers .

Q. What experimental strategies resolve contradictions in reported metabolic fates of 3-acetate steroids?

- Methodological Answer : Discrepancies arise from organism-specific enzymes or assay conditions. For example, B. cinerea metabolizes capsidiol 3-acetate via oxidation rather than dehydrogenation, as shown in heterologous expression systems (E. festucae). Cross-species comparative studies and in vitro reconstitution of pathways with purified enzymes (e.g., His-tagged recombinant proteins) can clarify mechanisms .

Q. How can researchers investigate the role of jasmonic acid (JA) signaling in regulating 3-acetate steroid biosynthesis?

- Methodological Answer : JA receptor COI1 silencing via VIGS reduces transcription of sesquiterpene synthases (e.g., NbTPS1), quantified via RT-qPCR. Phytoalexin levels are measured using targeted metabolomics (UPLC-QTOF). Pharmacological treatments with methyl jasmonate (MeJA) and JA biosynthesis inhibitors (e.g., phenidone) further link signaling to compound production .

Q. What enzymatic assays confirm the activity of synthases and hydroxylases in 3-acetate steroid biosynthesis?

- Methodological Answer : Recombinant enzymes (e.g., NbTPS1) expressed in E. coli are incubated with substrates like (E,E)-farnesyl diphosphate (FPP). Products (e.g., epi-aristolochene) are identified via GC-MS. In planta assays involve transient overexpression or silencing followed by metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。